
Girolline
Descripción general
Descripción
Girolline is a natural product found in Cymbastela cantharella with data available.
Aplicaciones Científicas De Investigación
Antimalarial Properties
- Girolline's Antimalarial Activity : A study by Benoit‐Vical et al. (2008) explored this compound's antimalarial properties. They found that this compound shows significant activity against Plasmodium falciparum strains, with IC50 values ranging from 77 to 215 nM. The compound was active in vivo at a dose of 1 mg/kg/d, and showed a synergistic effect with chloroquine. Its mechanism of action targets the synthesis of proteins by the parasite, marking it as a potential lead structure for antimalarial drug research (Benoit‐Vical et al., 2008).
Anti-Tumor Properties
- Effect on Tumor Cells : Tsukamoto et al. (2004) found that this compound induces G2/M cell cycle arrest in tumor cell lines and causes the accumulation of polyubiquitinated p53, a protein associated with tumor suppression. This effect is specific for p53 and suggests a potential application of this compound in cancer therapy (Tsukamoto et al., 2004).
Anti-Inflammatory Properties
- Inhibition of TLR Signaling : Research by Fung et al. (2014) identified this compound as an inhibitor of Toll-like receptors (TLRs) signaling pathways. It reduces cytokine production in human peripheral blood mononuclear cells and macrophages. This compound acts by inhibiting protein synthesis at the elongation step, positioning it as a potential anti-inflammatory agent (Fung et al., 2014).
Cell Cycle Progression Impact
- Impact on Cell-Cycle Progression : A study by Diop et al. (2007) showed that this compound interferes with cell-cycle progression, particularly inducing arrest at the G2 stage. This finding is significant for understanding this compound’s cytotoxic activity and its potential application in medical treatments (Diop et al., 2007).
Analogs of this compound
- Synthesis of Analogs : Schiavi et al. (2002) and Nay et al. (2004) have worked on synthesizing analogs of this compound. Their studies involve creating aminothiazole analogues, assessing their structure–activity relationship, and evaluating their biological activity, particularly in terms of cytotoxicity and potential anti-HIV activity. These works contribute to understanding this compound's potential as a natural antitumor agent and developing new therapeutic agents (Schiavi et al., 2002); (Nay et al., 2004).
Propiedades
IUPAC Name |
3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCGOCHVFQMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(C(CN)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869538 | |
| Record name | 3-Amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



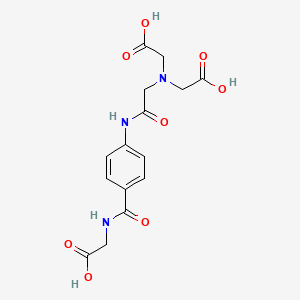
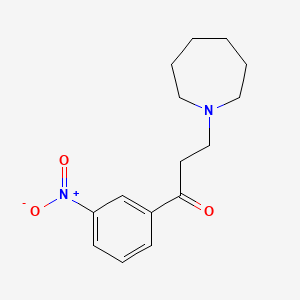
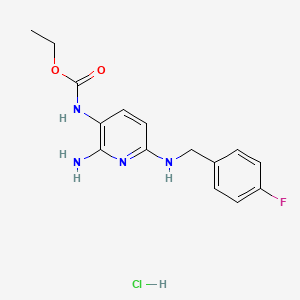

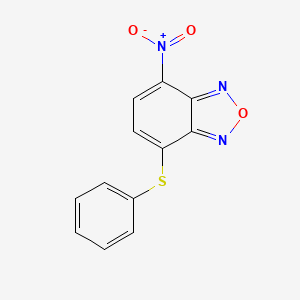


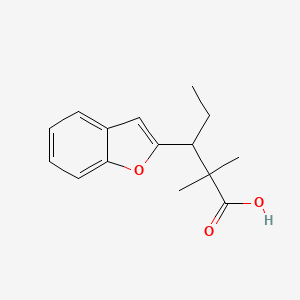

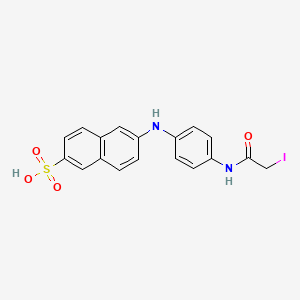
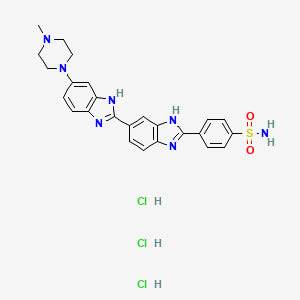

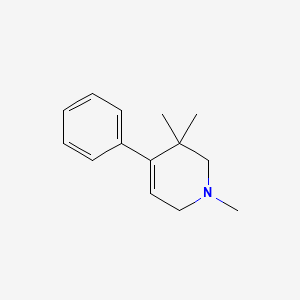
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)